7a-[(4-Cyanophenyl)methyl]-6-(3,5-Dichlorophenyl)-5-Oxo-2,3,5,7a-Tetrahydro-1h-Pyrrolo[1,2-A]pyrrole-7-Carbonitrile
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Overview
Description
7A-[(4-cyanophenyl)methyl]-6-(3,5-dichlorophenyl)-5-oxo-2,3,5,7A-tetrahydro-1H-pyrrolo[1,2-A]pyrrole-7-carbonitrile is a synthetic organic compound belonging to the class of pyrrolizines This compound is characterized by its complex structure, which includes a pyrrole ring fused to a pyrrolidine ring, along with various substituents such as cyanophenyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7A-[(4-cyanophenyl)methyl]-6-(3,5-dichlorophenyl)-5-oxo-2,3,5,7A-tetrahydro-1H-pyrrolo[1,2-A]pyrrole-7-carbonitrile typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved using a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of Substituents: The cyanophenyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Cyclization to Form Pyrrolizine: The final step involves the cyclization of the intermediate compounds to form the pyrrolizine structure. This step may require specific catalysts and controlled reaction conditions to ensure the correct formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and solvents like dichloromethane (CH₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound has been studied for its potential as an inhibitor of protein-protein interactions. Specifically, it has shown activity against integrin alpha-L/beta-2, a receptor involved in immune cell adhesion and signaling .
Medicine
The compound’s ability to inhibit specific protein interactions makes it a candidate for drug development, particularly in the treatment of diseases involving immune cell dysregulation, such as autoimmune disorders and certain cancers .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7A-[(4-cyanophenyl)methyl]-6-(3,5-dichlorophenyl)-5-oxo-2,3,5,7A-tetrahydro-1H-pyrrolo[1,2-A]pyrrole-7-carbonitrile involves its interaction with molecular targets such as integrin alpha-L/beta-2. By binding to this receptor, the compound inhibits the interaction between integrin and its ligands (e.g., ICAM-1), thereby modulating immune cell adhesion and signaling pathways . This inhibition can lead to reduced immune cell activation and migration, which is beneficial in conditions where immune cell activity needs to be controlled.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolizin-5(7aH)-one: A precursor in the synthesis of the target compound, sharing the pyrrolizine core structure.
Naphthyridines: Compounds with similar fused ring systems but different substituents, used in various medicinal applications.
Benzimidazoles: Another class of heterocyclic compounds with potential biological activity, often used as pharmaceutical agents.
Uniqueness
The uniqueness of 7A-[(4-cyanophenyl)methyl]-6-(3,5-dichlorophenyl)-5-oxo-2,3,5,7A-tetrahydro-1H-pyrrolo[1,2-A]pyrrole-7-carbonitrile lies in its specific combination of substituents and its ability to inhibit integrin-mediated interactions. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds with different biological targets and activities.
Properties
Molecular Formula |
C22H15Cl2N3O |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
(8S)-8-[(4-cyanophenyl)methyl]-2-(3,5-dichlorophenyl)-3-oxo-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C22H15Cl2N3O/c23-17-8-16(9-18(24)10-17)20-19(13-26)22(6-1-7-27(22)21(20)28)11-14-2-4-15(12-25)5-3-14/h2-5,8-10H,1,6-7,11H2/t22-/m0/s1 |
InChI Key |
TZCXQSNBTXDAJG-QFIPXVFZSA-N |
Isomeric SMILES |
C1C[C@@]2(C(=C(C(=O)N2C1)C3=CC(=CC(=C3)Cl)Cl)C#N)CC4=CC=C(C=C4)C#N |
Canonical SMILES |
C1CC2(C(=C(C(=O)N2C1)C3=CC(=CC(=C3)Cl)Cl)C#N)CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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